![molecular formula C18H19FN2O2 B4881414 N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B4881414.png)
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide
説明
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide, also known as FDA-approved drug ABT-888 or Veliparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and replication, making Veliparib a promising drug for cancer treatment.
作用機序
Veliparib selectively inhibits PARP enzymes, which play a crucial role in DNA repair and replication. PARP enzymes are activated in response to DNA damage and recruit other proteins to repair the damage. By inhibiting PARP enzymes, Veliparib prevents DNA repair and replication, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Veliparib has been shown to have minimal toxicity and is well-tolerated in patients. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in various types of cancer, including ovarian, breast, and lung cancer. Veliparib has also been shown to have potential use in combination with other targeted therapies.
実験室実験の利点と制限
Veliparib is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA repair and replication. However, Veliparib has limitations in terms of its selectivity for PARP enzymes and its potential off-target effects. Further research is needed to fully understand the advantages and limitations of Veliparib in lab experiments.
将来の方向性
There are several future directions for the use of Veliparib in cancer treatment. One potential direction is the development of personalized cancer therapies based on the genetic mutations present in a patient's tumor. Veliparib has also been studied for its use in combination with other targeted therapies and immunotherapies. Further research is needed to fully understand the potential of Veliparib in cancer treatment and to develop more effective cancer therapies.
科学的研究の応用
Veliparib has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP enzymes, which leads to DNA damage and cell death in cancer cells. Veliparib has also been studied for its use in combination with other targeted therapies such as inhibitors of DNA repair enzymes and immune checkpoint inhibitors.
特性
IUPAC Name |
N,N-diethyl-4-[(4-fluorobenzoyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-3-21(4-2)18(23)14-7-11-16(12-8-14)20-17(22)13-5-9-15(19)10-6-13/h5-12H,3-4H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZUUVYLZZRTMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。